3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene
Overview
Description
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene: is a chemical compound with the molecular formula C10H18F2SSi2 . It is a colorless to brown clear liquid at room temperature and is known for its unique properties due to the presence of both fluorine and trimethylsilyl groups . This compound is used in various scientific research applications, particularly in the fields of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene typically involves the reaction of 3,4-difluorothiophene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylsilyl groups in 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form various derivatives depending on the reducing agents used
Common Reagents and Conditions:
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives
Scientific Research Applications
Chemistry: 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorine and silyl groups on biological systems. It is also investigated for its potential use in drug development due to its ability to modify the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique properties make it valuable in the development of materials with specific electronic and mechanical characteristics .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The trimethylsilyl groups can increase the compound’s lipophilicity, allowing it to penetrate biological membranes more easily .
Comparison with Similar Compounds
3,4-Difluoro-2,5-bis(trimethylstannyl)thiophene: Similar structure but with trimethylstannyl groups instead of trimethylsilyl groups.
3,4-Difluoro-2,5-bis(trimethylsilyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness: 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is unique due to the combination of fluorine and trimethylsilyl groups on a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications .
Properties
IUPAC Name |
(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYHMAKPKADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659808 | |
Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347838-12-4 | |
Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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